molecular formula C13H16ClN3S B12564235 4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione CAS No. 143205-20-3

4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

Cat. No.: B12564235
CAS No.: 143205-20-3
M. Wt: 281.80 g/mol
InChI Key: PTAJUIIOKIKZCY-UHFFFAOYSA-N
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Description

4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol: Similar structure but with a thiol group instead of a thione group.

    4-Butyl-6-(4-chlorophenyl)-1,3,5-triazine-2-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

4-Butyl-6-(4-chlorophenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

143205-20-3

Molecular Formula

C13H16ClN3S

Molecular Weight

281.80 g/mol

IUPAC Name

2-butyl-4-(4-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione

InChI

InChI=1S/C13H16ClN3S/c1-2-3-4-11-15-12(17-13(18)16-11)9-5-7-10(14)8-6-9/h5-8,11H,2-4H2,1H3,(H2,15,16,17,18)

InChI Key

PTAJUIIOKIKZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1NC(=S)NC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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